1-(3-Methylbutyl)-3-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole 1-(3-Methylbutyl)-3-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC10055428
InChI: InChI=1S/C20H25N5/c1-16(2)10-12-24-14-23(13-17-7-5-6-11-21-17)15-25-19-9-4-3-8-18(19)22-20(24)25/h3-9,11,16H,10,12-15H2,1-2H3
SMILES: CC(C)CCN1CN(CN2C1=NC3=CC=CC=C32)CC4=CC=CC=N4
Molecular Formula: C20H25N5
Molecular Weight: 335.4 g/mol

1-(3-Methylbutyl)-3-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole

CAS No.:

Cat. No.: VC10055428

Molecular Formula: C20H25N5

Molecular Weight: 335.4 g/mol

* For research use only. Not for human or veterinary use.

1-(3-Methylbutyl)-3-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole -

Specification

Molecular Formula C20H25N5
Molecular Weight 335.4 g/mol
IUPAC Name 1-(3-methylbutyl)-3-(pyridin-2-ylmethyl)-2,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazole
Standard InChI InChI=1S/C20H25N5/c1-16(2)10-12-24-14-23(13-17-7-5-6-11-21-17)15-25-19-9-4-3-8-18(19)22-20(24)25/h3-9,11,16H,10,12-15H2,1-2H3
Standard InChI Key NFJLSTCWBOLDBP-UHFFFAOYSA-N
SMILES CC(C)CCN1CN(CN2C1=NC3=CC=CC=C32)CC4=CC=CC=N4
Canonical SMILES CC(C)CCN1CN(CN2C1=NC3=CC=CC=C32)CC4=CC=CC=N4

Introduction

Structural Elucidation and Nomenclature

Molecular Architecture

The compound’s IUPAC name systematically describes its polycyclic framework:

  • Benzimidazole core: A fused bicyclic system comprising benzene and imidazole rings.

  • Triazino extension: A triazine ring annulated at the 1,2-a position of benzimidazole, forming a tricyclic system.

  • Substituents:

    • 1-(3-Methylbutyl): A branched alkyl chain at position 1 of the tetrahydrotriazino-benzimidazole system.

    • 3-(Pyridin-2-ylmethyl): A pyridine ring linked via a methylene group at position 3.

This architecture combines electron-rich aromatic systems with polar heteroatoms, suggesting significant solubility challenges and potential for π-π stacking interactions in biological targets .

Synthetic Methodologies

Retrosynthetic Analysis

The synthesis likely proceeds through sequential functionalization of the benzimidazole core, followed by triazine annulation and side-chain incorporation. Key steps inferred from analogous benzimidazole syntheses include :

Step 1: Benzimidazole Core Formation

Benzimidazoles are classically synthesized via:

  • Condensation of o-phenylenediamine with carboxylic acids under acidic conditions (e.g., HCl, polyphosphoric acid) . For example, refluxing o-phenylenediamine with 3-methylbutanoic acid could yield 2-(3-methylbutyl)benzimidazole .

  • Oxidative cyclization of aldehydes with o-phenylenediamine, facilitated by catalysts like Cu(OAc)₂ or Bi(OTf)₃ .

Representative Reaction:

o-Phenylenediamine+RCOOHHCl, 120°C2-Substituted Benzimidazole+H2O[1]\text{o-Phenylenediamine} + \text{RCOOH} \xrightarrow{\text{HCl, 120°C}} \text{2-Substituted Benzimidazole} + \text{H}_2\text{O} \quad[1]

Step 2: Triazine Annulation

Triazino-benzimidazoles are constructed via cyclocondensation strategies:

  • Cyclization with cyanoguanidine or triazine precursors under basic or acidic conditions.

  • Microwave-assisted synthesis to enhance reaction efficiency and yield .

Step 3: Side-Chain Functionalization

  • Alkylation: Introducing the 3-methylbutyl group via nucleophilic substitution or Mitsunobu reaction.

  • Mannich Reaction: Incorporating the pyridinylmethyl moiety using formaldehyde and pyridine-2-methanamine.

Optimized Synthetic Route

Based on literature precedents , a plausible pathway involves:

  • Synthesis of 2-(3-Methylbutyl)benzimidazole:

    • Reflux o-phenylenediamine with 3-methylbutanoic acid in 4N HCl (120°C, 4 h) .

    • Yield: ~85% (predicted).

  • Triazino Annulation:

    • React with cyanoguanidine in DMF at 100°C for 6 h.

    • Catalyst: K₂CO₃.

  • N-Alkylation:

    • Treat with 3-methylbutyl bromide in acetonitrile (K₂CO₃, 60°C, 12 h).

  • Pyridinylmethyl Introduction:

    • Mannich reaction with pyridine-2-carboxaldehyde and paraformaldehyde in ethanol (rt, 24 h).

Key Challenges:

  • Steric hindrance during triazino ring formation.

  • Regioselectivity in N-alkylation steps.

Physicochemical Properties

Predicted Characteristics

PropertyValue/RangeMethod of Determination
Molecular Weight~380.48 g/molCalculated
LogP (Partition Coeff.)3.2 ± 0.5Computational (ChemAxon)
SolubilityPoor aqueous solubilityLipinski’s Rule
pKa5.1 (imidazole NH)Prediction (MarvinSketch)

Structural Insights:

  • The pyridinyl group enhances polarity, counterbalancing the hydrophobic 3-methylbutyl chain.

  • The triazine ring introduces hydrogen-bonding acceptors, potentially improving target binding .

Pharmacological Profile

Anticancer Activity

Benzimidazole-triazine hybrids exhibit:

  • Topoisomerase Inhibition: Intercalation into DNA-topoisomerase complexes, inducing apoptosis .

  • Kinase Modulation: Targeting EGFR and VEGFR2 in breast and lung cancer models .

Mechanistic Study (Analogous Compound):

IC50(EGFR)=12.3μM[1]\text{IC}_{50} \, (\text{EGFR}) = 12.3 \, \mu\text{M} \quad[1]

Research Gaps and Future Directions

  • Synthetic Optimization: Develop catalytic asymmetric methods for enantioselective synthesis.

  • ADMET Profiling: Assess bioavailability, metabolism, and toxicity in vitro.

  • Target Identification: Use proteomic screening to elucidate novel molecular targets.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator